molecular formula C21H27N5O5 B2972909 9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877617-93-1

9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2972909
CAS No.: 877617-93-1
M. Wt: 429.477
InChI Key: HTICCLPDELPPLE-UHFFFAOYSA-N
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Description

9-(2,4-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the purine ring: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the dimethoxyphenyl group: This step often involves a substitution reaction where the dimethoxyphenyl group is introduced onto the purine ring.

    Addition of the methoxyethyl group: This can be done through an alkylation reaction using a suitable alkylating agent.

    Final modifications: Additional steps may be required to introduce the remaining functional groups and to achieve the desired final structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

9-(2,4-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at positions where reactive groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

9-(2,4-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-(2,4-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: shares similarities with other purine derivatives and compounds containing dimethoxyphenyl groups.

    2,4-Dimethoxyphenyl isocyanate: and are examples of related compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications across multiple fields of research.

Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5/c1-13-11-25(15-7-6-14(30-4)10-16(15)31-5)20-22-18-17(26(20)12-13)19(27)24(8-9-29-3)21(28)23(18)2/h6-7,10,13H,8-9,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTICCLPDELPPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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